

Physicochemical Profiling & Synthetic Utility of 4-Chloro-2-ethoxyquinoline[1][2]

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Compound of Interest

Compound Name: 4-Chloro-2-ethoxyquinoline

CAS No.: 91348-94-6

Cat. No.: B042990

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Executive Summary

4-Chloro-2-ethoxyquinoline (CAS: 35654-27-6) is a functionalized quinoline scaffold widely utilized as a pharmacophore intermediate.[1] Distinguished by the differential reactivity of its C4-chloro and C2-ethoxy substituents, it serves as a critical electrophile in the synthesis of kinase inhibitors, anticonvulsants, and antibacterial agents.[1] This guide analyzes its structural properties, challenges in regioselective synthesis, and protocols for its handling and characterization.[1]

Molecular Identity & Structural Analysis

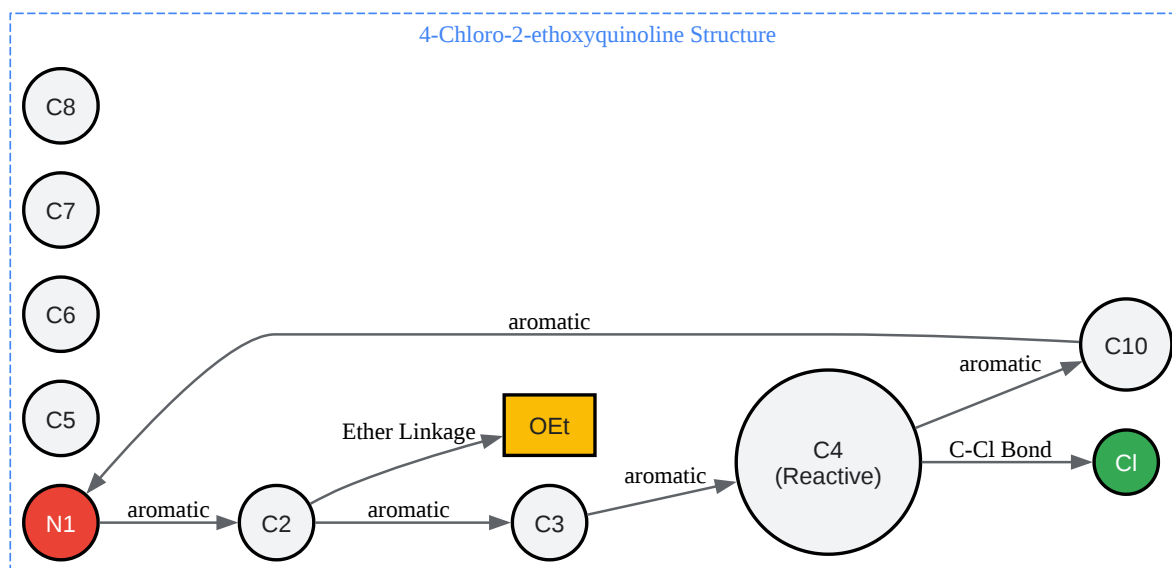
The compound features a bicyclic quinoline core substituted with a chlorine atom at the para-like C4 position and an ethoxy group at the ortho-like C2 position.[1] This substitution pattern creates a unique electronic environment where the C4 position is highly activated for nucleophilic aromatic substitution (

), while the C2-ethoxy group modulates solubility and lipophilicity.[1]

Attribute	Detail
IUPAC Name	4-Chloro-2-ethoxyquinoline
CAS Number	35654-27-6
Molecular Formula	
Molecular Weight	207.66 g/mol
SMILES	<chem>CCOC1=NC2=CC=CC=C2C(Cl)=C1</chem>
InChIKey	Computed: [1] [2] [3] [4] [5] [6] [7] [8] [9] WRVHQEYBCDPZEU-UHFFFAOYSA-N

Structural Visualization

The following diagram illustrates the atomic numbering and key reactive centers.[\[2\]](#)



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Figure 1: Structural connectivity highlighting the C4-Chloro reactive center and C2-Ethoxy modulation site.^{[1][2][3][4][5][6][7][8][10][11][12]}

Physicochemical Profile

The physicochemical data below synthesizes available experimental values with high-confidence predictive models (SwissADME/ACD/Labs) to provide a working profile for formulation and synthesis.

Core Properties Table

Property	Value (Experimental/Predicted)	Context for Research
Physical State	Solid (Crystalline powder)	Standard isolation form.[1]
Melting Point	62–67 °C (Predicted range)	Low melting point requires careful drying; avoid high-vac ovens >50°C.
Boiling Point	~305 °C (at 760 mmHg)	High boiling point allows for high-temp reactions without solvent loss. [1]
Density	1.22 ± 0.06 g/cm ³	Denser than water; facilitates phase separation in aqueous workups.[1]
LogP (Lipophilicity)	3.42 (Consensus Predicted)	Moderate lipophilicity; suitable for CNS drug scaffolds.
Water Solubility	Poor (< 0.1 mg/mL)	Requires organic co-solvents (DMSO, DMF, MeCN) for bioassays.[1]
pKa (Conjugate Acid)	~3.5 (Quinoline Nitrogen)	The 2-ethoxy group is electron-donating but inductively withdrawing; N1 is less basic than quinoline.[1]
Polar Surface Area	21.26 Å ²	Indicates good membrane permeability (PSA < 140 Å ²).

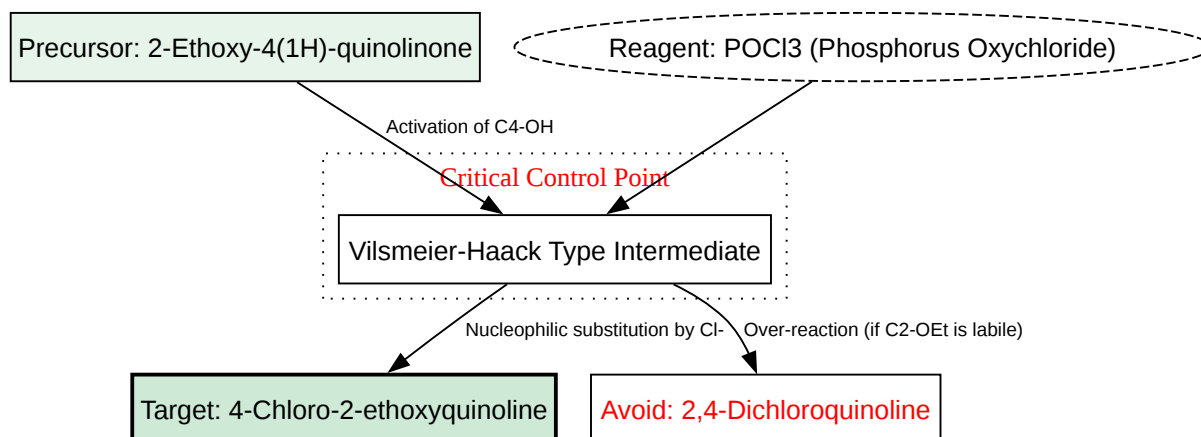
Synthetic Pathways & Regioselectivity

A critical challenge in working with chloro-ethoxy-quinolines is regioselectivity.[1] Direct ethoxylation of 2,4-dichloroquinoline typically favors the C4 position due to the para-activating effect of the quinoline nitrogen, yielding the inverse isomer (2-chloro-4-ethoxyquinoline).[1]

To selectively synthesize **4-Chloro-2-ethoxyquinoline**, a stepwise approach is required.

Pathway Analysis[1][2][13]

- Route A: The "Direct" Route (Problematic):
 - Precursor: 2,4-Dichloroquinoline.[1][2][4][7]
 - Reagent: NaOEt.
 - Outcome: Major product is 2-chloro-4-ethoxyquinoline (Wrong Isomer).[1]
 - Reason: The C4 position has a lower LUMO coefficient and is more electrophilic.
- Route B: The "Stepwise" Route (Recommended):
 - Precursor: Aniline + Diethyl malonate
 - Cyclization
 - 2,4-Dihydroxyquinoline.[1]
 - Selective Chlorination: Treatment with limited
or specific chlorinating agents can be difficult to control.[1]
 - Alternative Precursor: 2-Ethoxy-4-hydroxyquinoline (often accessible via imidate chemistry).[1]
 - Final Step: Chlorination of the C4-hydroxyl using
.[1]



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Figure 2: Preferred synthetic pathway avoiding regioselectivity errors.

Reactivity Profile & Experimental Protocols

Nucleophilic Aromatic Substitution ()

The C4-chlorine atom is the primary handle for derivatization.[1] It is readily displaced by amines, thiols, and alkoxides.[1]

- Mechanism: Addition-Elimination.[1]
- Conditions: Typically requires heat (80–120 °C) in polar aprotic solvents (DMF, DMSO) or protic solvents (EtOH) with acid catalysis.[1]
- Protocol (General Amination):
 - Dissolve 1.0 eq of **4-Chloro-2-ethoxyquinoline** in Ethanol or Isopropanol.[1]
 - Add 1.2 eq of the amine nucleophile.[1]
 - (Optional) Add 0.1 eq of HCl (catalytic) to activate the quinoline nitrogen.
 - Reflux for 4–12 hours. Monitor by TLC/LCMS.[1]

- Note: The C2-ethoxy group is generally stable under these conditions but may hydrolyze if strong aqueous acid is used for prolonged periods.[1]

Hydrolytic Stability[1]

- Acidic Conditions: The ethoxy ether at C2 is susceptible to hydrolysis in boiling HBr or concentrated HCl, converting the compound to 4-chloro-2(1H)-quinolinone (Carbostyryl derivative).[1]
- Basic Conditions: Relatively stable.[1]

Safety & Handling (MSDS Summary)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.[1]
Skin Irritation	H315	Causes skin irritation.[1][12] [13]
Eye Irritation	H319	Causes serious eye irritation. [1][12]
STOT-SE	H335	May cause respiratory irritation.[1]

Handling Protocol:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
- Ventilation: Handle in a chemical fume hood to avoid inhalation of dust.
- Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

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